Adh 1;adh-1;adh1
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Overview
Description
ADH-1, also known as Exherin, is a small, cyclic pentapeptide vascular-targeting drug developed by Adherex Technologies. It selectively and competitively binds to and blocks N-cadherin, a cell-surface transmembrane glycoprotein involved in calcium-mediated cell-cell adhesion and signaling mechanisms. This binding may result in the disruption of tumor vasculature, inhibition of tumor cell growth, and induction of tumor cell and endothelial cell apoptosis .
Preparation Methods
The synthesis of ADH-1 involves the formation of a cyclic pentapeptide structure. The synthetic route typically includes the following steps:
Peptide Synthesis: The linear peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptide is cyclized to form the cyclic pentapeptide structure.
Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Chemical Reactions Analysis
ADH-1 undergoes various chemical reactions, including:
Oxidation: ADH-1 can be oxidized to form disulfide bonds, which are crucial for its cyclic structure.
Reduction: The disulfide bonds in ADH-1 can be reduced to form linear peptides.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are the cyclic pentapeptide (oxidation), linear peptides (reduction), and modified peptides (substitution) .
Scientific Research Applications
ADH-1 has a wide range of scientific research applications, including:
Chemistry: ADH-1 is used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: ADH-1 is used to study cell-cell adhesion mechanisms and the role of N-cadherin in cellular processes.
Medicine: ADH-1 is being investigated as a potential anti-cancer drug due to its ability to disrupt tumor vasculature and induce apoptosis in tumor cells.
Industry: ADH-1 is used in the development of new therapeutic agents targeting N-cadherin and related pathways
Mechanism of Action
ADH-1 exerts its effects by selectively and competitively binding to N-cadherin. This binding disrupts N-cadherin-mediated cell-cell adhesion and signaling, leading to the following effects:
Apoptosis: The disruption of N-cadherin signaling induces apoptosis in tumor cells.
Tumor Vessel Angiolysis: ADH-1 causes the disruption of tumor blood vessels, leading to tumor damage and inhibition of tumor growth
The molecular targets and pathways involved include N-cadherin, a key protein in cell-cell adhesion, and various signaling pathways related to cell survival and apoptosis .
Comparison with Similar Compounds
ADH-1 is unique compared to other similar compounds due to its specific targeting of N-cadherin. Similar compounds include:
E-cadherin inhibitors: These compounds target E-cadherin, another member of the cadherin family, but have different effects on cell-cell adhesion and signaling.
VE-cadherin inhibitors: These compounds target VE-cadherin, which is involved in vascular endothelial cell adhesion and signaling.
Integrin inhibitors: These compounds target integrins, which are also involved in cell adhesion and signaling but have different molecular targets and pathways.
ADH-1’s specificity for N-cadherin makes it a valuable tool for studying N-cadherin-mediated processes and developing targeted therapies for N-cadherin-expressing tumors .
Properties
IUPAC Name |
16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVLRGLGWNWPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N8O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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